molecular formula C17H15N3 B1208437 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline

2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B1208437
M. Wt: 261.32 g/mol
InChI Key: UOPUWDHABWQXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with hydrazine derivatives can lead to the formation of the pyrazoloquinazoline core . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydro derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed bioactivities . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    2-Methylquinazoline: A derivative with a methyl group at the 2-position.

    5-Phenylquinazoline: A derivative with a phenyl group at the 5-position.

Uniqueness

2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its fused pyrazoloquinazoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H15N3/c1-12-11-16-14-9-5-6-10-15(14)18-17(20(16)19-12)13-7-3-2-4-8-13/h2-11,17-18H,1H3

InChI Key

UOPUWDHABWQXES-UHFFFAOYSA-N

SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CC=C4

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 2
2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 3
Reactant of Route 3
2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 4
2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 5
2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 6
2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.